N-(3-Cyano-2-pyridinyl)methanesulfonamide
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Overview
Description
N-(3-Cyano-2-pyridinyl)methanesulfonamide is a chemical compound with the molecular formula C7H7N3O2S. It is characterized by the presence of a cyano group attached to a pyridine ring, along with a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-2-pyridinyl)methanesulfonamide typically involves the reaction of 3-cyano-2-pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-2-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
N-(3-Cyano-2-pyridinyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Cyano-2-pyridinyl)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-2-pyridinyl)-N-methylmethanesulfonamide
- 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide
- N,N-dimethyl-4-(3-pyrrolidinyl)benzamide
- N-Ethyl-5-(methylsulfonyl)-4-(3-piperidinyl)-2-pyrimidinamine
Uniqueness
N-(3-Cyano-2-pyridinyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O2S |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-(3-cyanopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)10-7-6(5-8)3-2-4-9-7/h2-4H,1H3,(H,9,10) |
InChI Key |
VWAXUNFOEXECRO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=N1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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